bis(propan-2-yl)-1H-1,2,3-triazol-4-amine
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Overview
Description
Bis(propan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Bis(propan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of bis(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. This mechanism is similar to that of other triazole-based compounds used as antifungal agents.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound of bis(propan-2-yl)-1H-1,2,3-triazol-4-amine, known for its broad range of biological activities.
Fluconazole: A triazole-based antifungal agent with a similar mechanism of action.
Itraconazole: Another triazole antifungal agent with structural similarities.
Uniqueness: this compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its bis(propan-2-yl) groups may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Biological Activity
Bis(propan-2-yl)-1H-1,2,3-triazol-4-amine is a synthetic compound belonging to the class of 1,2,3-triazoles, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The presence of two isopropyl groups and an amino group at the 4-position of the triazole ring enhances its potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two isopropyl groups attached to the nitrogen atom at the 4-position of the triazole ring. The unique structural characteristics contribute to its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing a triazole moiety exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives. This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that at concentrations as low as 50 µg/mL, the compound could inhibit TNF-α production by up to 60% .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines through inhibition of key molecular targets such as EGFR and PARP. The compound exhibited an IC50 value of 0.33 µM in inducing apoptosis in cancer cells . This suggests that this compound may serve as a lead compound for developing new anticancer therapies.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that its ability to interact with various biological targets contributes to its pharmacological effects. The presence of the amino group at the 4-position enhances hydrogen bonding interactions with target proteins, potentially influencing their activity.
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy against ESKAPE pathogens (a group known for antibiotic resistance), bis(propan-2-yl)-1H-1,2,3-triazol-4-amines were tested alongside established antibiotics. Results indicated that while some derivatives showed comparable activity to ciprofloxacin against resistant strains, others exhibited unique profiles suggesting alternative mechanisms of action .
Case Study 2: Anti-inflammatory Response
Another study focused on evaluating the anti-inflammatory response in PBMCs treated with bis(propan-2-yl)-1H-1,2,3-triazol-4-amines. The findings revealed a dose-dependent decrease in TNF-alpha levels upon treatment with this compound compared to controls. This suggests potential therapeutic applications in managing inflammatory diseases .
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1,5-di(propan-2-yl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-5(2)7-8(9)10-11-12(7)6(3)4/h5-6H,9H2,1-4H3 |
InChI Key |
JRBKCQFBPIBUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)N |
Origin of Product |
United States |
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